Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrimido[1,2-a]benzimidazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c15-7-8-5-12-11-13-9-3-1-2-4-10(9)14(11)6-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBNHQKMYPQIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(C=N3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde typically involves multi-component reactions and condensation processes. One common method is the one-pot three-component reaction, which can be catalyzed by various agents such as silica sulfuric acid, ammonium acetate, and zinc chloride . Another approach involves the use of ionic liquid catalysts containing copper cations, which provide an environmentally friendly and efficient route to the compound .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. These methods include the use of multi-component reactions in solvent-free conditions or in green solvents like water, which not only enhance product yields but also reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired transformation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Synthesis Techniques
The synthesis of benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde has been achieved through various methodologies:
- Brønsted Acidic Ionic Liquid Catalysis : This method allows for an efficient and recyclable synthesis pathway that minimizes waste generation. The reactions yield good to excellent results under metal-free and solvent-free conditions, addressing concerns about trace metal contamination in pharmaceuticals .
- Copper-Catalyzed Reactions : Recent studies have demonstrated the use of copper salts in synthesizing derivatives of benzo[4,5]imidazo[1,2-A]pyrimidines. This approach combines the benefits of microwave irradiation with traditional coupling methods to enhance yields and reduce reaction times .
Biological Activities
This compound exhibits a range of biological activities that make it a promising candidate for drug development:
- Antimicrobial Properties : Compounds derived from benzo[4,5]imidazo[1,2-A]pyrimidine structures have shown significant antibacterial and antifungal activities. For instance, certain derivatives demonstrated potent effects against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like fluconazole .
- Anticancer Activity : Research indicates that some derivatives possess notable cytotoxic effects against various cancer cell lines. For example, specific compounds exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting their potential as anticancer agents .
Therapeutic Applications
The therapeutic implications of this compound are broad:
- Cancer Treatment : The dual-function inhibitors derived from this compound have been explored for their ability to inhibit key enzymes involved in cancer progression. Some compounds showed significant cytotoxicity against HCT116 and HepG2 cell lines .
- Periodontal Disease Management : Novel derivatives have been synthesized to target bacteria associated with periodontal disease. These compounds not only inhibited bacterial growth effectively but also exhibited minimal cytotoxicity towards human cells .
Comparative Data Table
The following table summarizes the biological activities of selected derivatives of this compound:
Case Studies
Several case studies highlight the effective application of benzo[4,5]imidazo[1,2-A]pyrimidine derivatives:
- Case Study 1 : A series of substituted benzamides were evaluated for their antimicrobial properties against resistant bacterial strains. The study revealed that certain compounds significantly inhibited bacterial growth at low concentrations .
- Case Study 2 : The synthesis and evaluation of novel heterocyclic derivatives targeting periodontal disease-causing bacteria demonstrated substantial antimicrobial efficacy with low cytotoxicity profiles. This suggests a viable therapeutic pathway for treating infections related to periodontal disease .
Mechanism of Action
The mechanism of action of benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit cyclooxygenase-2 (COX-2) by binding to its active site, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, the compound can modulate various signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[4,5]imidazo[1,2-a][1,3,5]triazines
- Structure : Replaces the pyrimidine ring with a triazine moiety.
- Activity : Derivatives (e.g., compounds 5a-d , 12a-c ) show superior antibacterial efficacy compared to pyrimidine analogs, attributed to enhanced electron-withdrawing effects from the triazine ring .
- Synthesis: Achieved via cyclocondensation of 2-aminobenzimidazole with substituted aldehydes and nitriles.
Benzimidazo[1,2-a][3,1]benzothiazines (BBIT Derivatives)
- Structure : Integrates a benzothiazine ring instead of pyrimidine.
- Applications : CzBBIT and 2CzBBIT are solution-processable bipolar host materials for organic light-emitting diodes (OLEDs), offering higher thermal stability (Tg > 150°C) and balanced charge transport compared to the pyrimidine-based parent compound .
Benzo[4,5]imidazo[1,2-c]pyrimidines
- Structure : Pyrimidine ring fused at the 1,2-c position of benzimidazole.
- Activity : Acts as anaplastic lymphoma kinase (ALK) inhibitors, with compound 19 showing IC50 = 0.12 µM against crizotinib-resistant mutants .
- Synthesis : Relies on copper-catalyzed C–N coupling, contrasting with the iodine-mediated routes used for the 1,2-A isomer .
Benzo[4,5]imidazo[1,2-a]quinoxalines
- Structure: Substitutes pyrimidine with a quinoxaline ring.
- Synthesis : Metal-free, iodine-mediated sp<sup>3</sup> C–H amination offers scalability (yields >85%) and operational simplicity .
- Applications: Limited biological data but explored as fluorescent probes due to extended π-conjugation.
Functional Analogues: Key Differences in Bioactivity
Physicochemical and Electronic Properties
- Solubility: The formyl group in Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde increases polarity, enhancing aqueous solubility compared to methyl or cyano-substituted analogs (e.g., 3-cyano derivatives in fluorophores) .
- Electron Density : Fluorine substitution at positions 7 and 8 (e.g., compounds 6a–f ) red-shifts emission wavelengths (λem = 480–520 nm) by altering HOMO-LUMO gaps .
- Thermal Stability : Benzo[4,5]imidazo[1,2-A]pyrimidine derivatives exhibit higher decomposition temperatures (>300°C) than benzothiazine-based BBIT hosts .
Biological Activity
Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and pharmacology.
1. Chemical Structure and Synthesis
This compound features a fused ring system that contributes to its unique properties. The synthesis often involves multi-component reactions, typically utilizing catalysts like silica sulfuric acid or zinc chloride in solvent-free conditions to enhance yield and reduce environmental impact.
Target Enzyme:
The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme. This compound acts as a selective inhibitor of COX-2, which plays a crucial role in the synthesis of prostaglandins involved in inflammation and pain responses.
Mode of Action:
The compound fits into the active site of COX-2, leading to decreased prostaglandin production. This inhibition results in reduced inflammation and associated pain relief, demonstrating its potential as an anti-inflammatory agent.
3. Biological Activities
This compound exhibits a range of biological activities:
- Anti-inflammatory: Effective in reducing inflammation through COX-2 inhibition.
- Antimicrobial: Demonstrated activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown moderate antibacterial effects against Staphylococcus aureus and Escherichia coli .
- Anticancer: Exhibits antineoplastic activity against human cancer cell lines by inhibiting DNA replication through π–π interactions with DNA .
- Neuroprotective: Some derivatives have been studied for their potential use in treating neurodegenerative diseases by enhancing acetylcholine affinity at muscarinic receptors .
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
In vitro studies have shown that this compound derivatives can suppress DNA methylation levels comparable to established chemotherapeutics like doxorubicin. This finding suggests potential for developing new anticancer therapies targeting epigenetic regulation .
5. Pharmacokinetics
The pharmacokinetic profile indicates that this compound has good bioavailability with dose-dependent anti-nociceptive activity. Its stability and efficacy may be influenced by environmental factors such as pH and temperature, which can affect its aggregation-induced emission properties.
6. Conclusion
This compound is a promising compound with diverse biological activities ranging from anti-inflammatory to anticancer effects. Ongoing research is essential to fully elucidate its mechanisms and optimize its applications in therapeutic contexts.
Q & A
Q. What structural modifications enhance solubility and bioavailability of these derivatives?
- Answer : Introduce hydrophilic groups (e.g., sulfonyl or piperazinyl) to the pyrimidine core. For instance, BMS-986339 derivatives with substituted amides show improved solubility in DMSO and pharmacokinetic profiles .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
